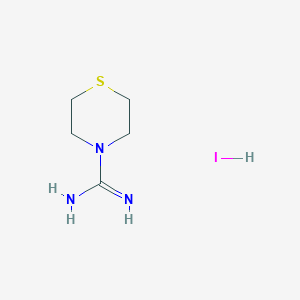

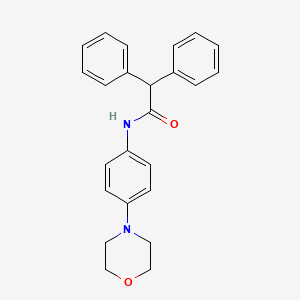

![molecular formula C11H10N2O4S2 B2687883 3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-25-1](/img/structure/B2687883.png)

3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

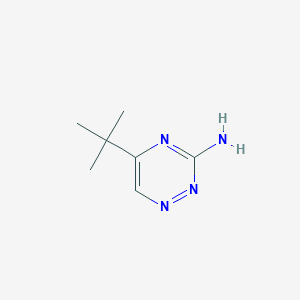

“3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” is a versatile chemical compound with diverse applications in scientific research. It is a thiophene-based analog, a class of compounds that has attracted a growing number of scientists due to their potential biological activity .

Synthesis Analysis

Thiophene derivatives, including “3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid”, can be synthesized by heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” is represented by the InChI code1S/C11H10N2O4S2/c14-11(15)10-9(3-6-18-10)19(16,17)13-7-8-1-4-12-5-2-8/h1-6,13H,7H2,(H,14,15) . Chemical Reactions Analysis

The synthesis of thiophene derivatives involves various chemical reactions, including condensation reactions . For instance, the Gewald synthesis is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis

The molecular weight of “3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” is 298.34 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Synthesis

Research into pyridine and thiophene derivatives highlights the importance of these moieties in developing novel compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis and characterization of metal complexes containing thiophene and pyridine derivatives demonstrate their utility in constructing complex molecules with specific properties, such as those required for catalysis or material science applications (Sousa et al., 2001). These findings underscore the relevance of "3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid" in synthesizing novel heterocyclic compounds.

Catalysis

The use of thiophene derivatives in catalysis is exemplified by the development of magnetically separable graphene oxide anchored sulfonic acid nanoparticles, showcasing their role in enhancing the efficiency of synthetic processes (Zhang et al., 2016). This example indicates the potential of sulfamoyl thiophene derivatives in catalyzing reactions, possibly leading to more environmentally friendly and efficient chemical processes.

Metal Complexation

The structural characterization of metal complexes involving pyridine and thiophene derivatives further illustrates the utility of such compounds in understanding and developing new materials with desired electronic and magnetic properties (Sousa et al., 2001). These complexes may find applications in fields ranging from electronics to photovoltaics, highlighting the broad applicability of "3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid" and its derivatives.

Antioxidant Activity

The design and synthesis of novel compounds incorporating thiophene units for evaluating their antioxidant activities suggest the potential of thiophene derivatives in medicinal chemistry (Aziz et al., 2021). This aspect may extend to "3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid," offering a pathway for the development of novel antioxidants.

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Direcciones Futuras

Thiophene-based analogs, including “3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid”, continue to fascinate a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

3-(pyridin-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c14-11(15)10-9(3-6-18-10)19(16,17)13-7-8-1-4-12-5-2-8/h1-6,13H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASQQIBCNPIYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNS(=O)(=O)C2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

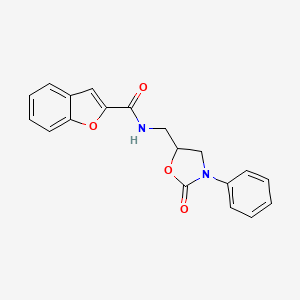

![tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2687802.png)

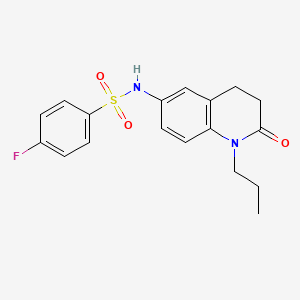

![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)

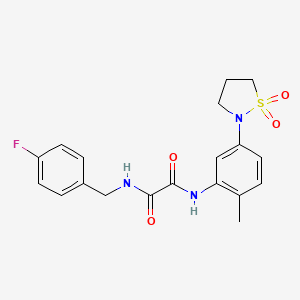

![2-(ethylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2687812.png)

![2,2,2-Trifluoroethyl N-[oxan-4-yl(thiophen-2-yl)methyl]carbamate](/img/structure/B2687815.png)

![2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2687818.png)